N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
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Overview
Description
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This specific compound is notable for its long alkyl chain (hexadecyl) and the presence of a nitro group on one of the aromatic rings, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N-hexadecylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Reduction: Formation of N-Hexadecyl-4-[(E)-(4-aminophenyl)diazenyl]aniline.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of dyes and pigments, particularly in textile and printing industries.
Mechanism of Action
The mechanism of action of N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline involves its ability to undergo photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which can alter its physical and chemical properties. This photoresponsive behavior makes it useful in applications such as optical storage and molecular switches.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Lacks the long alkyl chain, making it less hydrophobic.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Contains dimethyl groups instead of the hexadecyl chain, affecting its solubility and reactivity.
Uniqueness
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Properties
CAS No. |
167558-44-3 |
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Molecular Formula |
C28H42N4O2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
N-hexadecyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C28H42N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-25-16-18-26(19-17-25)30-31-27-20-22-28(23-21-27)32(33)34/h16-23,29H,2-15,24H2,1H3 |
InChI Key |
SDRWKBXEFILZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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